molecular formula C16H12O4 B1194249 1,4-Dimethoxyanthraquinone CAS No. 6119-74-0

1,4-Dimethoxyanthraquinone

Cat. No. B1194249
CAS RN: 6119-74-0
M. Wt: 268.26 g/mol
InChI Key: HWHFKYJAAJPFQF-UHFFFAOYSA-N
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Description

1,4-Dimethoxyanthraquinone is a chemical compound with the linear formula C16H12O4 . It has a molecular weight of 268.272 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1,4-Dimethoxyanthraquinone has been reported in the literature. For instance, it has been isolated from the methylene chloride extract of the stem bark of Morinda lucida Benth . The structure elucidation was accomplished by analysis of the 1D and 2D NMR, IR, and mass spectra .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxyanthraquinone consists of a linear formula C16H12O4 . The compound has a molecular weight of 268.272 .


Physical And Chemical Properties Analysis

1,4-Dimethoxyanthraquinone is a yellow solid . It has a molecular weight of 268.272 . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Anti-Adipogenic Effects : 2,6-Dimethoxy-1,4-benzoquinone, a related compound, has been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities. It also shows potential in the suppression of adipogenesis, which may have implications for obesity treatment (Son et al., 2018).

  • Antibacterial Properties : Certain 1,4-benzoquinone derivatives have demonstrated effective antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).

  • Anticancer Activity : 1,4-naphthoquinone derivatives have shown promising anticancer activity. The presence of certain functional groups, such as a chlorine atom at specific positions, was crucial for their antiproliferative activity (Li et al., 2017).

  • Application in Lithium Batteries : 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) has been investigated as an active material for rechargeable lithium batteries, showing potential for high-capacity energy storage (Yao et al., 2010).

  • Skeletal Muscle Mass and Performance Enhancement : 2,6-Dimethoxy-1,4-benzoquinone was found to increase skeletal muscle mass and performance by regulating AKT/mTOR signaling and enhancing mitochondrial function. This suggests its potential use in preventing skeletal muscle atrophy (Yoo et al., 2021).

  • Antimicrobial Activities Against Food-Borne Bacteria : 2,6-Dimethoxy-1,4-benzoquinone and related analogues have shown antimicrobial activities against several food-borne bacteria, making them potentially useful as food supplemental agents (Park et al., 2014).

properties

IUPAC Name

1,4-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHFKYJAAJPFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295558
Record name 1,4-Dimethoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxyanthraquinone

CAS RN

6119-74-0
Record name 1,4-Dimethoxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethoxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2' ,5'-Dimethoxybenzoyl)-benzoic acid (I) (3 g, 0.01 mole) is added in portions to stirred concentrated sulfuric acid (20 ml). After addition the mixture is heated on steam bath with constant stirring for 20 minutes, cooled to room temperature and poured onto crushed ice (400 g) and extracted with chloroform (3 × 100 ml). The organic extract is washed with 2% aqueous sodium hydroxide solution (10 × 100 ml) and water (100 ml), then dried over anhydrous sodium sulfate and the solvent stripped off under reduced pressure to yield 1,4-dimethoxyanthraquinone (II), as a brownish yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
HW Boone, MA Bruck, RB Bates… - The Journal of …, 1995 - ACS Publications
Model compounds for polyaromatic quinone imines were synthesized and characterized by variabletemperature NMR spectroscopy and X-ray single crystal structure determination. IV^ …
Number of citations: 16 pubs.acs.org
AS Tikhomirov, DV Andreeva, AE Shchekotikhin - Tetrahedron, 2022 - Elsevier
Anthraquinone derivatives are constantly in a focus of synthetic chemists due to a diversity of valuable biological, photochemical and redox properties. However, quinone core limits …
Number of citations: 3 www.sciencedirect.com
J Koyama, I Toyokuni… - Phytochemical Analysis: An …, 1997 - Wiley Online Library
A micellar electrokinetic capillary chromatographic method for the separation of anthraquinone positional isomers was established. The running electrolytes used in this method were …
AE Shchekotikhin, YN Lusikov, VN Buyanov… - Chemistry of …, 2007 - Springer
Condensation of 2-formyl-or 2-cyano-3-chloro-1,4-dimethoxyanthraquinone with methyl thioglycolate in the presence of base gave methyl 4,11-dimethoxyanthra[2,3-b]thiophene-5,10-…
Number of citations: 7 link.springer.com
АЕ Щекотихин, ЮH Лузиков, ВН Буянов… - Chemistry of …, 2023 - hgs.osi.lv
A new method for the synthesis of 2, 3-diamino-1, 4-dimethoxyanthraquinone from quinizarin has been developed. Heterocyclic analogs of 5, 12-naphthacenequinone have been …
Number of citations: 3 hgs.osi.lv
HL Newson, DA Wild, SY Yeung… - The Journal of …, 2016 - ACS Publications
The first systematic investigation into the Baeyer–Villiger reaction of an anthraquinone is presented. The double Baeyer–Villiger reaction of quinizarin dimethyl ether is viable, directly …
Number of citations: 16 pubs.acs.org
D Fabbri, G Chiavari, H Ling - Journal of Analytical and Applied Pyrolysis, 2000 - Elsevier
Thermally assisted hydrolysis and methylation (THM) in the presence of tetramethylammonium hydroxide (TMAH) was applied to the analysis of red dyes based on the 9,10-…
Number of citations: 76 www.sciencedirect.com
AE Shchekotikhin, YN Lusikov, VN Buyanov… - Chemistry of …, 2007 - Springer
A new method for the synthesis of 2,3-diamino-1,4-dimethoxyanthraquinone from quinizarin has been developed. Heterocyclic analogs of 5,12-naphthacenequinone have been …
Number of citations: 1 link.springer.com
АЕ Щекотихин, ЮH Лузиков, ВН Буянов… - Chemistry of …, 2023 - hgs.osi.lv
Condensation of 2-formyl-or 2-cyano-3-chloro-1, 4-dimethoxyanthraquinone with methyl thioglycolate in the presence of base gave methyl 4, 11-dimethoxyanthra [2, 3-b] thiophene-5, …
Number of citations: 3 hgs.osi.lv
AE Shchekotikhin, YN Luzikov, VN Buyanov… - Chemistry of …, 2006 - Springer
A preparative synthetic method has been developed for 3-chloro-2-formyl-1,4-dimethoxyanthraquinone starting from available 2-methylquinizarine. The condensation of the α-…
Number of citations: 4 link.springer.com

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